2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine core. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and column chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents include chloroacetyl chloride for acylation reactions and dichloromethane as a solvent. Reaction conditions often involve controlled temperatures and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer research.
Uniqueness
2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of a pyrazole and triazolopyrimidine structure, offering distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17N9O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-[1-(5-methyl-3-nitropyrazol-1-yl)propyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H17N9O2/c1-3-15(26-12(2)9-16(23-26)28(29)30)17-22-19-14-10-21-27(13-7-5-4-6-8-13)18(14)20-11-25(19)24-17/h4-11,15H,3H2,1-2H3 |
InChI Key |
AANXOPFDKMDGRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4)N5C(=CC(=N5)[N+](=O)[O-])C |
Origin of Product |
United States |
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